4-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new drugs.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and RNA, affecting cellular processes and exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(tert-pentyl)aniline
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-2-chloroaniline
Uniqueness
4-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific thiadiazole ring structure and the presence of the methoxy group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C15H19N3O2S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C15H19N3O2S/c1-5-15(2,3)13-17-18-14(21-13)16-12(19)10-6-8-11(20-4)9-7-10/h6-9H,5H2,1-4H3,(H,16,18,19) |
InChI Key |
DAJVKINJJUUCCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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